The table below summarizes the key characteristics of PF-9184:
| Property | Description |
|---|---|
| Primary Target | Human microsomal prostaglandin E synthase-1 (mPGES-1) [1] [2] |
| Key Biological Activity | Potently and selectively inhibits mPGES-1, reducing the production of the inflammatory mediator Prostaglandin E2 (PGE₂) [1] [3] |
| IC₅₀ vs. human mPGES-1 | 16.5 nM [1] [3] [2] |
| Selectivity | >6,500-fold selectivity over COX-1 and COX-2 [3] [2] |
| Effect in Cells | Inhibits IL-1β-stimulated PGE₂ synthesis (IC₅₀ ~0.5-5 μM in various assays); spares production of other prostaglandins like PGI₂ and PGF₂α [1] [3] [2] |
| Chemical Formula | C₂₁H₁₄Cl₂N₂O₄S [1] [4] |
| CAS Number | 1221971-47-6 [1] [3] |
The foundational study characterizing this compound detailed several key experiments to establish its potency and selectivity [1].
The following table outlines representative cell-based experiments from the literature:
| Assay System | Stimulus/Model | Readout | Key Outcome |
|---|---|---|---|
| Rheumatoid Arthritis-derived Synovial Fibroblasts (RASF) | IL-1β | PGE₂ production; Cell viability | Inhibited PGE₂ synthesis with no cytotoxicity up to 100 μM [1]. |
| Human Whole Blood Assay | LPS | PGE₂, TXB₂ (a marker for TXA₂), 6-keto-PGF₁α (a marker for PGI₂) | Selectively inhibited PGE₂ production without affecting TXB₂ or PGI₂ at low concentrations; TXB₂ was affected only at the highest concentration tested (100 μM) [1]. |
This compound acts by selectively blocking mPGES-1, a key inducible enzyme in the prostaglandin biosynthesis pathway. The diagram below illustrates this pathway and the site of this compound's action.
As the diagram shows, the therapeutic rationale for targeting mPGES-1 is to achieve a more targeted anti-inflammatory effect. Traditional NSAIDs inhibit upstream COX enzymes, which reduces all prostaglandins and can lead to side effects like gastric ulcers (from reduced PGI₂) and cardiovascular issues [5] [6]. By selectively inhibiting mPGES-1, this compound aims to specifically reduce the pro-inflammatory PGE₂ while leaving the homeostasis-regulating functions of other prostaglandins intact [1] [6].
This compound is primarily used as a research tool compound to investigate the role of mPGES-1 and PGE₂ in various disease contexts. Based on the known biology of its target, potential therapeutic applications could include:
It is important to note that this compound is sold explicitly for laboratory research and is not for human or diagnostic use [3] [2].
Microsomal prostaglandin E synthase-1 (mPGES-1) represents a crucial enzymatic checkpoint in the inflammatory prostaglandin cascade, serving as the terminal synthase responsible for converting cyclooxygenase (COX)-derived prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). This inducible enzyme is upregulated by various proinflammatory stimuli including interleukin-1β (IL-1β), lipopolysaccharide (LPS), and other mediators associated with tissue injury and inflammation [1] [2]. Unlike constitutively expressed prostaglandin synthases, mPGES-1 demonstrates high inducibility under pathological conditions, mirroring the expression pattern of COX-2 and establishing it as a compelling therapeutic target for inflammatory disorders, cancer, and other disease states [3].
The therapeutic rationale for targeting mPGES-1 stems from its position downstream in the prostaglandin biosynthesis pathway, which potentially offers significant advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 selective inhibitors (coxibs). While NSAIDs non-selectively inhibit both COX-1 and COX-2, and coxibs selectively block COX-2, both approaches disrupt the production of all prostaglandin species, including those with homeostatic functions such as prostacyclin (PGI2) and thromboxane A2 (TXA2) [4]. This broad inhibition explains the significant adverse effects associated with these drug classes, including gastrointestinal complications, cardiovascular events, and renal toxicity. In contrast, mPGES-1 inhibition specifically targets the PGE2 biosynthesis pathway while preserving the production of other prostanoids, potentially offering anti-inflammatory efficacy with an improved safety profile [3] [2].
The development of mPGES-1 inhibitors has yielded numerous chemical scaffolds with varying potency, selectivity, and developmental status. The table below summarizes key inhibitor candidates and their characteristics:
Table 1: mPGES-1 Inhibitors in Development
| Compound | Chemical Class | Developmental Status | Key Characteristics | Reference |
|---|---|---|---|---|
| LY3023703 | Not specified | Phase I (discontinued) | Discontinued due to hepatotoxicity from toxic metabolites | [5] |
| LY3031207 | Not specified | Phase I (discontinued) | Discontinued due to hepatotoxicity from toxic metabolites | [5] |
| Zaloglanstat | Not specified | Phase I (no recent updates) | Uncertain development status | [5] |
| Vipoglanstat (GS-248) | Not specified | Phase II | Failed in Raynaud's phenomenon trial; ongoing for endometriosis | [5] [2] |
| BI 1029539 (GS-248) | Small molecule | Preclinical | Potent, selective, orally active; effective in acute lung injury models | [2] |
| AF3485 | Carbazole benzamide | Preclinical | Inhibits EGFR-mediated tumor growth and angiogenesis | [6] |
| Lapatinib | FDA-approved kinase inhibitor | Repurposing candidate | IC50 = 0.8 µM (human); 15-fold selective over murine mPGES-1 | [4] |
| Novel indole-based compounds | Indole derivatives | Discovery phase | Identified through virtual screening; IC50 = 6.46 μM in cell-free assay | [7] |
The structural diversity of mPGES-1 inhibitors reflects the extensive medicinal chemistry efforts invested in this target. Major chemical classes include imidazole derivatives, substituted ureas, carbazole benzamides, aminobenzothiazoles, and various tricyclic compounds [5] [8]. These scaffolds have been optimized through structure-activity relationship studies to enhance potency, selectivity, and drug-like properties. For instance, the carbazole benzamide derivative AF3485 emerged from systematic optimization efforts focused on improving metabolic stability and oral bioavailability while maintaining nanomolar potency against human mPGES-1 [6].
Computational drug repurposing has identified several FDA-approved drugs with unexpected mPGES-1 inhibitory activity, potentially offering accelerated development paths. The most prominent example is lapatinib, an EGFR/HER2 kinase inhibitor approved for breast cancer treatment, which demonstrates potent inhibition of human mPGES-1 with an IC50 of 0.8 μM [4]. This discovery was made using the DREAM-in-CDM approach (Drug Repurposing Effort Applying Integrated Modeling-in vitro/vivo-Clinical Data Mining), which combines computational prediction, experimental validation, and clinical data mining to identify new therapeutic applications for existing drugs [4].
The mechanistic basis for lapatinib's mPGES-1 inhibition involves competitive binding at the glutathione (GSH) binding site, as evidenced by enzyme kinetic studies showing increased Michaelis-Menten constant (KM) for GSH without significant effects on maximal reaction velocity (Vmax) [4]. This competitive inhibition pattern is consistent with the computational prediction that lapatinib occupies the GSH-binding pocket of mPGES-1, forming a key hydrogen bond between the oxygen on its furan ring and the hydroxyl group of S127 side chain [4]. Notably, lapatinib did not significantly inhibit COX-1/2 at concentrations up to 100 μM, demonstrating its selectivity for mPGES-1 over upstream prostaglandin pathway enzymes [4].
The following diagram illustrates the central role of mPGES-1 in prostaglandin biosynthesis and its complex regulatory networks:
Central role of mPGES-1 in prostaglandin biosynthesis and its complex regulatory networks with key pathological outcomes.
In cancer contexts, mPGES-1-derived PGE2 engages in complex cross-talk with growth factor signaling pathways, particularly the epidermal growth factor receptor (EGFR) system. Research using the mPGES-1 inhibitor AF3485 demonstrated that pharmacological blockade of mPGES-1 suppresses IL-1β-induced EGFR phosphorylation and subsequent activation of downstream angiogenic factors including vascular endothelial growth factor (VEGF) and fibroblast growth factor-2 (FGF-2) [6]. This intersection between inflammatory prostaglandin signaling and growth factor pathways creates a feed-forward loop that drives tumor progression and angiogenesis, suggesting that mPGES-1 inhibition may simultaneously target multiple aspects of the tumor microenvironment.
The MAPK signaling pathways (ERK1/2, JNK, p38) exhibit particularly complex bidirectional relationships with mPGES-1. In osteoarthritic human cartilage, IL-1β-induced mPGES-1 expression requires both ERK-1/2 and p38 signaling pathways, with isoform-specific involvement of p38β MAPK [1]. Conversely, in T-cell acute lymphoblastic leukemia cells, mPGES-1/PGE2 signaling activates MAPK pathways through the EP4 receptor, establishing positive feedback loops that enhance oncogenic signaling while simultaneously initiating negative feedback mechanisms that fine-tune the cellular response [9]. This sophisticated regulatory network underscores the context-dependent functions of mPGES-1 across different tissue and disease environments.
Cell-free mPGES-1 activity assays utilizing microsomal fractions from IL-1β-stimulated A549 cells represent a standard primary screening approach [7]. In this assay system, inhibitors are typically tested at concentrations ranging from 0.01-100 μM, with IC50 values determined by measuring PGE2 production via enzyme-linked immunosorbent assay (ELISA). For example, the recently discovered indole-based inhibitor demonstrated an IC50 of 6.46 μM in this cell-free system [7]. To assess selectivity, compounds should be counter-screened against related enzymes in the eicosanoid pathway, including COX-1, COX-2, and other prostaglandin synthases (mPGES-2, cPGES). The ideal inhibitor should demonstrate at least 100-fold selectivity for mPGES-1 over these related targets to minimize off-target effects [6].
Enzyme kinetics studies are essential for characterizing inhibitor mechanism of action. The Lineweaver-Burk plot analysis can distinguish competitive, non-competitive, and uncompetitive inhibition patterns. For lapatinib, this approach demonstrated competitive inhibition with respect to the co-factor glutathione (GSH), showing increased KM from 0.72 mM to 2.1 mM in the presence of 1 μM inhibitor without significant effects on Vmax [4]. Additionally, surface plasmon resonance and isothermal titration calorimetry can provide direct measurements of binding affinity and thermodynamic parameters for inhibitor-enzyme interactions, supporting structure-based drug design efforts.
Table 2: Standard Experimental Protocols for mPGES-1 Inhibitor Evaluation
| Assay Type | Cell Lines/Models | Key Stimuli | Readouts | Typical Duration |
|---|---|---|---|---|
| Inflammatory Response | A549, IL-1β-stimulated chondrocytes | IL-1β (10 ng/mL) | PGE2 production (ELISA), mPGES-1 mRNA/protein expression | 18-24 hours |
| Cancer Models | A431 epidermoid carcinoma, HT-29 colon cancer | IL-1β, EGF | Cell proliferation, VEGF/FGF-2 expression, tube formation assay | 24-72 hours |
| Acute Inflammation | LPS-induced lung injury in humanized mPGES-1 mice | LPS (4 mg/kg intratracheal) | Neutrophil influx, BAL protein content, cytokine levels | 6 hours |
| Sepsis Models | Cecal ligation and puncture in humanized mPGES-1 mice | Surgical induction | Survival monitoring, lung injury scoring, inflammatory markers | 7 days |
| Psoriasis Models | IMQ-induced psoriasis in mPGES-1-/- mice | Imiquimod topical application | Skin thickness, scaling, redness, histological analysis | 6 days |
Species selectivity represents a critical consideration in preclinical development, as many potent human mPGES-1 inhibitors demonstrate significantly reduced activity against rodent orthologs. For example, lapatinib exhibits 15-fold lower potency against mouse mPGES-1 (IC50 = 12 μM) compared to human mPGES-1 (IC50 = 0.8 μM) [4]. This challenge has been addressed through the generation of humanized mPGES-1 knock-in mice that constitutively express the human enzyme, enabling more accurate preclinical assessment of pharmacodynamics and efficacy [2]. In these models, inhibitors such as BI 1029539 have demonstrated significant protection against LPS-induced acute lung injury and sepsis-induced mortality, supporting the therapeutic potential of mPGES-1 inhibition [2].
The anti-inflammatory properties of mPGES-1 inhibition have been validated across multiple disease models. In osteoarthritis, mPGES-1 is significantly upregulated in human cartilage specimens compared to normal tissue, with IL-1β stimulation markedly increasing mPGES-1 mRNA and protein expression in a dose- and time-dependent manner [1]. This induction depends on both ERK-1/2 and p38 MAPK signaling pathways, suggesting that mPGES-1 inhibition could effectively disrupt the inflammatory cascade in joint tissues [1]. In acute lung injury models, the mPGES-1 inhibitor BI 1029539 significantly reduced neutrophil influx, protein content, TNF-α, IL-1β, and PGE2 levels in bronchoalveolar lavage fluid while preserving prostacyclin levels—a key advantage over COX-2 inhibitors that may explain their improved cardiovascular safety profile [2].
In cancer contexts, mPGES-1 inhibition demonstrates multimodal antitumor activity by targeting both cancer cell-intrinsic mechanisms and the tumor microenvironment. In A431 epidermoid carcinoma models, AF3485 suppressed IL-1β-induced EGFR phosphorylation and decreased expression of pro-angiogenic factors VEGF and FGF-2, resulting in inhibited tumor growth and reduced tumor vascularization [6]. This anti-angiogenic effect was further validated through in vitro tube formation assays, where AF3485 treatment significantly impaired endothelial cell network formation [6]. Additionally, mPGES-1 silencing in Jurkat T-cell leukemia cells inhibited proliferation, induced apoptosis, and arrested cell cycle progression, highlighting direct antitumor effects beyond the inflammatory microenvironment [9].
Emerging research has revealed context-dependent functions of mPGES-1 that necessitate careful therapeutic targeting. Surprisingly, in psoriasis models, mPGES-1 deficiency unexpectedly exacerbated disease severity, with mPGES-1-/- mice showing more severe symptoms following imiquimod challenge [10]. This paradoxical effect was associated with increased numbers of IL-17A-producing γδ T cells in the skin, suggesting that mPGES-1-derived PGE2 plays a protective immunomodulatory role in specific disease contexts [10]. Similarly, in experimental colitis models, mPGES-1 deficiency facilitated disease development by affecting colonic T-cell-mediated immunity [10]. These findings highlight the tissue-specific and disease-specific functions of mPGES-1 that must be considered during therapeutic development.
The cardiovascular implications of mPGES-1 inhibition represent another complex area of investigation. While traditional NSAIDs and coxibs demonstrate significant cardiovascular risks due to disruption of the prostacyclin-thromboxane balance, mPGES-1 inhibition appears to offer a more favorable profile by selectively reducing PGE2 while preserving prostacyclin production [2]. This unique mechanism may provide anti-inflammatory benefits without the prothrombotic consequences associated with COX-2 inhibition, though long-term cardiovascular outcomes in human populations require further investigation.
The development of mPGES-1 inhibitors faces several significant challenges that have impeded clinical translation. The issue of species selectivity remains particularly problematic, as many potent human mPGES-1 inhibitors exhibit markedly reduced activity against rodent enzymes, complicating preclinical efficacy and safety assessment [4]. This challenge stems from sequence variations between human and rodent mPGES-1, particularly in the active site and allosteric regulatory regions [5]. The generation of humanized mPGES-1 mouse models has partially addressed this limitation, but species differences in drug metabolism, distribution, and target engagement continue to complicate prediction of human responses [2].
Structural biology efforts have provided important insights into mPGES-1 inhibition mechanisms, with several co-crystal structures revealing key protein-ligand interactions. For example, analysis of inhibitor-bound mPGES-1 structures identified critical ionic interactions, π-π interactions, hydrogen bonds, and water bridges involving specific amino acid residues that stabilize inhibitor binding [7]. However, the dynamic nature of the mPGES-1 active site and its complex regulation by membrane composition present challenges for structure-based drug design. Recent advances in cryo-electron microscopy and molecular dynamics simulations offer opportunities to better understand the structural basis of inhibitor binding and selectivity, potentially guiding the rational design of next-generation inhibitors with improved properties [5].
The clinical development landscape for mPGES-1 inhibitors has been marked by both advances and setbacks. Several candidates have advanced to Phase I and II trials, but none have yet reached market approval. Compounds such as LY3023703 and LY3031207 (Eli Lilly) were discontinued due to hepatotoxicity concerns arising from toxic metabolites [5]. Zaloglanstat (Ichnos Sciences) completed Phase I trials but has shown no recent updates, leaving its development status uncertain [5]. Currently, vipoglanstat (GS-248) represents one of the most advanced candidates, with ongoing Phase II trials for endometriosis after failing to demonstrate efficacy for Raynaud's phenomenon associated with systemic sclerosis [5].
Future directions in mPGES-1 inhibitor development should prioritize several key strategies. First, addressing compound liabilities such as high plasma protein binding, increased lipophilicity, and formation of reactive metabolites could improve safety profiles [5]. Second, exploring combination therapies with existing anti-inflammatory or anticancer agents may enhance efficacy while allowing lower dosing of individual agents. Third, leveraging patient stratification approaches based on mPGES-1 expression levels or PGE2 pathway activation could identify responsive subpopulations most likely to benefit from treatment. Finally, continued structural optimization informed by advanced computational modeling and simulation approaches may yield inhibitors with improved potency, selectivity, and drug-like properties [7].
mPGES-1 is a membrane-associated protein belonging to the MAPEG superfamily (Membrane-Associated Proteins in Eicosanoid and Glutathione Metabolism) [1] [2]. It is functionally coupled with COX-2, meaning that during inflammation, these two inducible enzymes are co-upregulated to drive the massive production of PGE₂ [1].
Evidence from genetic knockout studies and pharmacological inhibition in animal models solidifies the role of mPGES-1 in inflammation and pain.
Table 1: Key In Vivo Findings from mPGES-1 Knockout (KO) Studies
| Disease Model | Observation in mPGES-1 KO Mice | Implication |
|---|---|---|
| Collagen-Induced Arthritis | Reduced clinical incidence and severity of arthritis; lower paw PGE₂ levels [1]. | Critical role in chronic inflammatory arthritis. |
| Carrageenan-Induced Inflammation | Attenuated edema, hyperalgesia, and spinal CGRP release (a marker of nociceptor activation) [3]. | Key mediator of acute inflammatory pain and swelling. |
| LPS-Induced Pyresis | Absence of fever response to peripheral LPS injection [1]. | Essential for inflammation-induced fever. |
| Acetic Acid Writhing Test | Diminished pain response, similar to NSAID-treated wild-type mice [1]. | Confirms role in inflammatory pain. |
The favorable profile of mPGES-1 knockout mice has motivated the development of pharmacological inhibitors.
Table 2: Select mPGES-1 Inhibitors and Their Reported Potencies
| Inhibitor Name / Compound | Reported IC₅₀ (Human Enzyme) | Key Characteristics |
|---|---|---|
| MF63 [5] [10] | 1.3 - 1.5 nM | Potent human inhibitor, but inactive on mouse enzyme. |
| LY3023703 [10] | 0.94 nM | Potent and selective; crystal structure available (PDB: 5BQI). |
| Compound 4b [5] | 33 nM | Novel inhibitor designed to be potent for both human and mouse mPGES-1. |
| Vipoglanstat [10] | 2 nM | Potent inhibitor identified in patent literature. |
| 2,5-Dimethylcelecoxib (DMC) [7] | Effective inhibitor | Repurposed compound; also stimulates autophagy and apoptosis. |
For researchers aiming to study mPGES-1, here are summaries of key methodologies from the literature.
1. Protocol: Assessing mPGES-1 Function in a Murine Model of Acute Inflammation (Carrageenan-Induced Paw Edema) [3]
2. Protocol: Investigating mPGES-1 Regulation in a Cell-Based System (e.g., A549 cells) [3]
The signaling pathway elucidated through such cellular experiments is complex, as shown below.
Figure 2: Key Signaling Pathways Regulating mPGES-1 Expression. Pro-inflammatory stimuli like IL-1β work through pathways involving FABP5, NF-κB, and Egr-1 to transcriptionally activate the mPGES-1 gene [3] [1].
The field of mPGES-1 research is dynamic, with several promising frontiers.
mPGES-1 catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). It functions downstream of cyclooxygenase (COX) enzymes in the arachidonic acid cascade [1] [2].
The diagram below illustrates the central role of mPGES-1 in inflammatory PGE2 synthesis.
The central role of mPGES-1 in inducible PGE2 synthesis. The diagram shows that inflammatory stimuli upregulate COX-2 and mPGES-1, which work together to produce PGE2. Constitutive enzymes maintain basal PGE2 levels.
The table below summarizes the core biochemical and regulatory properties of mPGES-1.
| Characteristic | Description | Reference |
|---|---|---|
| Gene Location | Chromosome 9q34.3 | [1] [3] |
| Molecular Weight | ~17.5 kDa | [1] [3] |
| Enzyme Kinetics (Vmax) | 170 μmol min⁻¹ mg⁻¹ | [1] [3] |
| Key Catalytic Residue | Arg110 (critical for function) | [1] [3] |
| Primary Inducers | IL-1β, TNF-α, LPS, mechanical stress | [4] [1] [2] |
| Primary Inhibitors | Glucocorticoids, specific inhibitors (e.g., CAY10526, KH176m) | [1] [5] [6] |
Key experimental models and methodologies used to study mPGES-1 function and inhibition are outlined below.
| Experimental Area | Model System | Key Protocol/Method | Measured Output |
|---|---|---|---|
| Inflammatory Arthritis | Cartilage explants under mechanical compression (0.5 Hz, 1 MPa) | Compression for 2-24 hours; mRNA/protein analysis via RT-PCR/Western Blot; PGE2 via EIA | Time-dependent ↑ PGE2; ↑ COX-2 & mPGES-1 mRNA/protein |
| Inflammatory Pain & Fever | mPGES-1 knockout (KO) mice | LPS/challenge models; pain behavior (writhing); fever response; PGE2 in CNS | Diminished inflammatory pain & fever; ↓ PGE2 in CNS |
| Cancer Biology | T-ALL cell line (Jurkat), xenograft models | shRNA knockdown; CCK-8 proliferation assay; Western Blot for signaling proteins | ↓ Cell proliferation in vitro & in vivo; ↓ MTDH expression |
| Inhibitor Screening | IL-1β-stimulated A549 cell microsomes (cell-free) | Cell-free assay for PGE2 production; IC₅₀ determination | IC₅₀ values for novel inhibitors (e.g., 6.46 μM for a hit compound) |
| Neuroinflammation | Mouse models of epilepsy (PTZ, kainic acid) and stroke | Immunohistochemistry; ELISA for PGE2; seizure monitoring; infarction size measurement | ↑ mPGES-1 in brain endothelium; ↓ seizure severity & infarct size in KO mice |
Targeting mPGES-1 offers a potentially safer alternative to NSAIDs and COX-2 inhibitors by preserving the synthesis of other cardioprotective and gastroprotective prostanoids [2] [7] [6].
The diagram below summarizes the signaling pathway by which mPGES-1-derived PGE2 promotes T-ALL cell growth.
mPGES-1/PGE2 signaling in T-ALL. mPGES-1 derived PGE2 activates the EP3 receptor, triggering a signaling cascade via reduced cAMP, PKA, and CREB phosphorylation that ultimately upregulates the oncogene MTDH to promote T-ALL cell growth [5].
The transition of mPGES-1 inhibitors from preclinical research to clinical application remains a primary focus. Future work will involve optimizing inhibitor potency and pharmacokinetics, and defining patient populations that would benefit most from this targeted anti-inflammatory strategy [8] [7] [10].
Inhibition can be achieved by targeting the pathway at different points, from blocking the initial stimulus to inhibiting the terminal synthase. The table below comports key experimental findings on various inhibitory compounds and approaches.
| Inhibitory Strategy / Compound | Molecular Target | Experimental Model | Key Quantitative Effect |
|---|---|---|---|
| IL-1 Receptor Antagonist (IL-1Ra/Anakinra) | IL-1 Receptor (IL-1RI) | Human synovial fibroblasts (from RA/JIA patients) | Completely abolished PGE2 production induced by IL-1β/HMGB1 complexes [1] |
| KH176m (metabolite of sonlicromanol) | mPGES-1 activity and expression | Human skin fibroblasts; RAW264.7 mouse macrophages | Selectively inhibited LPS/IL-1β-induced PGE2 (IC₅₀: 85-280 nM); did not affect PGD2 [2] |
| BD Nanomedicine (Baicalein-2,4-decadienal) | Dual inhibition of COX-2 and mPGES-1 | In vivo models (fever, pneumonia, RA) | Synergistic inhibition of PGE2; superior antipyretic, analgesic, anti-inflammatory effects [3] |
| Ciglitazone | COX-2 (via non-PPARγ pathway) | A427 and A549 non-small cell lung cancer (NSCLC) cells | Suppressed COX-2 mRNA, protein, and promoter activity; reduced PGE2 production [4] |
| NS-398 | COX-2 activity | Human synovial fibroblasts; T/C-28a2 chondrocytic cells | Reduced IL-6 and IL-8 production; blocked shear-induced MMP-1 expression [1] [5] |
| EP4 Antagonists (e.g., ONO-AE3-208) | PGE2 receptor EP4 | Macrophages; in vivo cancer models | Disrupted PGE2-EP4-C/EBPβ-IL-1β feedback loop; suppressed IL-1β+ macrophages [6] |
For researchers aiming to validate or explore these pathways, here are detailed methodologies for core experiments.
This protocol is used to study the effect of IL-1β and inhibitors on PGE2 output in fibroblast-like cells [1] [2].
This is a standard method to quantify PGE2 levels in cell culture supernatant [6] [4].
Used to measure changes in mRNA levels of targets like COX-2 and mPGES-1 [4].
The following diagrams illustrate the core signaling pathway and the experimental workflow for studying IL-1β-induced PGE2 inhibition.
IL-1β-induced PGE2 synthesis pathway and key inhibition targets.
Experimental workflow for IL-1β-induced PGE2 synthesis inhibition studies.
Chemical Profile PF-9184 (CAS 1221971-47-6) is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), with an IC₅₀ of 16.5 nM [1]. It is widely used in research to investigate inflammatory pathways.
Solubility and Stock Solution Preparation The primary solvent for reconstituting this compound is DMSO. The table below summarizes key physicochemical and solubility data:
| Property | Value / Specification | Reference |
|---|---|---|
| Molecular Weight | 461.32 g/mol | [1] [2] [3] |
| Solubility in DMSO | 100 mg/mL (216.77 mM) | [1] |
| ≥ 100 mg/mL | [4] | |
| 10 mM (in DMSO) | [3] | |
| Purity | ≥95% to ≥98% (by HPLC) | [5] [1] [2] |
| Recommended Storage | -20°C, protect from light, stored under nitrogen | [1] [2] [3] |
The standard experimental workflow for preparing this compound stock solution involves the following steps, which you can visualize in the diagram below:
Detailed Protocol
Key In Vitro Findings this compound has been shown to effectively inhibit PGE₂ synthesis in cellular models of inflammation, with the following experimental data:
| Experimental Model | Finding / IC₅₀ Value | Reference |
|---|---|---|
| IL-1β-stimulated human rheumatoid arthritis synovial fibroblasts (RASF) | Inhibition of PGE₂ synthesis; No cytotoxicity up to 100 µM. | [1] |
| LPS-treated human whole blood assay | IC₅₀ = 0.4 - 5 µM for PGE₂ inhibition. | [1] [2] |
| Selectivity Profile | >6,500-fold selectivity for mPGES-1 over COX-1 and COX-2. | [1] [2] [4] |
Critical Notes for Researchers
This compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions suitable for in vitro research. Adherence to the recommended storage and handling protocols is essential for maintaining compound integrity and ensuring reliable experimental results in the study of inflammatory pathways.
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation and progressive joint destruction. Fibroblast-like synoviocytes (FLS) are key drivers of RA pathogenesis, exhibiting an aggressive phenotype that promotes synovial hyperplasia, cartilage degradation, and bone erosion. A critical mediator produced by RA-FLS is prostaglandin E2 (PGE2), a lipid-derived eicosanoid that contributes significantly to pain, inflammation, and tissue destruction in affected joints. The enzymes responsible for PGE2 synthesis in RA-FLS include cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1), both of which are highly upregulated in the rheumatoid synovium. This application note provides a comprehensive overview of strategies to inhibit PGE2 synthesis in RA-FLS, including quantitative efficacy data for various inhibitors and detailed experimental protocols for evaluating novel compounds.
The PGE2 pathway represents a promising therapeutic target in RA, as PGE2 not only mediates pain and inflammation but also contributes to osteoclast activation, angiogenesis, and synovial hyperplasia. Research has demonstrated that RA-FLS are the main source of PGE2 in inflamed joints, with production significantly enhanced by pro-inflammatory cytokines such as IL-1β. Understanding the molecular mechanisms regulating PGE2 synthesis and developing targeted inhibition strategies is therefore of significant interest for RA drug development.
Table 1: Efficacy of Natural Compounds and Small Molecule Inhibitors on PGE2 Synthesis in RA-FLS
| Compound | Target/Pathway | Experimental Model | PGE2 Reduction | Key Effects on RA-FLS | Citation |
|---|---|---|---|---|---|
| Kaempferol | MAPK, NF-κB, COX-2 | Human RA-FLS + IL-1β (1 ng/mL) | Significant inhibition at 100 μM | ↓ COX-2 expression; ↓ MMP-1,3; ↓ proliferation; ↓ p-ERK, p-p38, p-JNK | [1] |
| Theaflavin-3,3'-digallate | Autophagy-apoptosis balance | Human RA-FLS + methotrexate | Enhanced PGE2 reduction | Restored apoptosis-autophagy balance; enhanced methotrexate efficacy | [2] |
| Hydroxychloroquine | MAPK, 15-PGDH | Human RA-FLS | Decreased PGE2 release | ↓ 15-hydroxyprostaglandin dehydrogenase (HPGD) via MAPK | [2] |
| Leflunomide/Teriflunomide | Dihydroorotate dehydrogenase | Human RA-FLS | Inhibited PGE2 production | ↓ PGE2, ↓ MMP-1, ↓ IL-6 | [2] |
| 4-IPP (MIF inhibitor) | MIF/CD74/ERK/CREB | Rat joint capsule fibrosis model | Significant reduction | ↓ COX-2/PGE2 pathway; ↓ inflammation and fibrosis | [3] |
Table 2: Efficacy of Targeted Inhibitors on PGE2 Pathway Components in RA-FLS
| Inhibitor/Target | Molecular Target | Experimental Model | Effects on PGE2 Pathway | Downstream Effects | Citation |
|---|---|---|---|---|---|
| COX-2 siRNA | COX-2 mRNA | RASF-monocyte co-culture | ↓ PGE2 secretion | ↓ TREM-1 expression in monocytes | [4] |
| EP2/EP4 antagonists | PGE2 receptors EP2, EP4 | RASF-monocyte co-culture | Blocked PGE2 signaling | Abolished RASF-induced TREM-1 in monocytes | [4] |
| NF-κB inhibition | NF-κB pathway | Rat FLS + BaP1 (SVMP) | ↓ COX-2 and mPGES-1 expression | Complete inhibition of PGE2 production | [5] |
| EP4 receptor blockade | PGE2 receptor EP4 | Rat FLS + BaP1 (SVMP) | Disrupted positive feedback loop | ↓ COX-2, mPGES-1, and EP4 expression | [5] |
| MIF inhibitor (4-IPP) | MIF/CD74 axis | Rat PTJC model + joint capsule fibroblasts | ↓ COX-2/PGE2 pathway | Reduced inflammation and fibrosis; ↓ ERK/CREB activation | [3] |
Objective: To assess the efficacy of novel compounds in inhibiting PGE2 production and related inflammatory mediators in cytokine-activated RA-FLS.
Materials and Reagents:
Procedure:
Cell Culture and Plating:
Pre-treatment and Stimulation:
Viability Assessment (CCK-8 Assay):
PGE2 Measurement (ELISA):
Protein Expression Analysis (Western Blot):
mRNA Expression Analysis (RT-PCR):
Statistical Analysis:
Troubleshooting Tips:
Objective: To investigate the role of RA-FLS-derived PGE2 in regulating monocyte activation via the COX-2/PGE2/EP2,4 signaling axis.
Materials and Reagents:
Procedure:
Cell Preparation:
Co-culture Establishment:
Stimulation and Inhibition:
TREM-1 Expression Analysis:
PGE2 Measurement:
Signaling Validation:
Key Applications:
The diagram below illustrates the key molecular pathways regulating PGE2 synthesis in RA-FLS and the points of intervention for various inhibitors:
The diagram below outlines the comprehensive experimental approach for evaluating potential PGE2 inhibitors in RA-FLS:
The data presented in this application note demonstrate that targeting PGE2 synthesis in RA-FLS represents a promising therapeutic strategy for rheumatoid arthritis. The complex regulation of PGE2 production involves multiple interconnected pathways, including NF-κB signaling, MAPK activation, and positive feedback loops mediated through EP4 receptors. Successful inhibition requires a multifaceted approach that addresses both the synthesis and signaling aspects of the PGE2 pathway.
Several important implications emerge from these findings:
Synergistic Inhibition Strategies: The most effective approach to targeting PGE2 may involve combining multiple inhibitors that target different points in the pathway. For example, combining a COX-2 inhibitor with an EP4 receptor antagonist could simultaneously reduce PGE2 production and block its pro-inflammatory effects while disrupting the positive feedback loop that amplifies PGE2 synthesis.
Context-Dependent Effects: The role of PGE2 in RA appears to be complex and context-dependent. While generally pro-inflammatory, PGE2 can also have immunosuppressive properties under certain conditions. This duality suggests that therapeutic targeting may need to be carefully calibrated to achieve optimal outcomes.
Fibroblast-Immune Cell Interactions: RA-FLS-derived PGE2 significantly influences immune cell function in the synovial microenvironment, particularly in promoting TREM-1 expression on monocytes via the COX-2/PGE2/EP2,4 axis. This highlights the importance of targeting FLS-derived PGE2 to modulate broader synovial inflammation.
Advantages of FLS-Targeted Approaches: Targeting PGE2 specifically in FLS may offer advantages over global COX inhibition by potentially reducing the adverse effects associated with systemic NSAID use, particularly gastrointestinal and cardiovascular toxicity.
Future research directions should focus on developing more specific inhibitors of mPGES-1 (downstream of COX-2), exploring tissue-specific targeting strategies, and investigating the timing of intervention in the disease process. Additionally, the relationship between PGE2 and other inflammatory pathways in RA-FLS, particularly the opposing regulatory effects of IFN-γ and PGE2, warrants further investigation for therapeutic exploitation.
The table below summarizes the key chemical and storage information for PF-9184 as provided by commercial suppliers.
| Property | Specification |
|---|---|
| Chemical Name | N-[3',4'-Dichloro(1,1'-biphenyl)-yl]-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide [1] |
| CAS Number | 1221971-47-6 [1] [2] |
| Molecular Formula | C21H14Cl2N2O4S [1] [2] |
| Molecular Weight | 461.32 g/mol [1] [2] |
| Purity | ≥98% (by HPLC) [1] |
| Storage Condition | -20°C [1] [2] |
| Supplier Notes | Sold for research purposes only. Intentional use in humans is prohibited. [1] |
This compound is characterized as a potent and highly selective inhibitor of microsomal Prostaglandin E Synthase-1 (mPGES-1). Its quantitative biological profile is summarized in the table below.
| Activity Parameter | Value | Notes |
|---|---|---|
| IC₅₀ (Human mPGES-1) | 16.5 nM | Primary target potency [1] |
| IC₅₀ (Rat mPGES-1) | 1080 nM | Species-specific activity noted [1] |
| Selectivity (vs. COX-1) | >6500-fold | Demonstrates high specificity, reducing risk of COX-related side effects [1] |
| Selectivity (vs. COX-2) | >6500-fold | Demonstrates high specificity, reducing risk of COX-related side effects [1] |
| Cellular Activity | Inhibits IL-1β-induced PGE₂ synthesis | Confirms activity in a cellular model [1] |
The following diagram illustrates the inflammatory prostaglandin E2 (PGE₂) synthesis pathway and the specific point of inhibition by this compound, which provides the rationale for its use in experiments.
A generalized workflow for assessing this compound activity in a cellular model is shown below. This protocol is based on the referenced study that reported inhibition of IL-1β-induced PGE₂ synthesis [1].
This protocol outlines the key steps for evaluating the cellular efficacy of this compound [1].
| Aspect | Details |
|---|---|
| Compound | PF-9184 |
| Primary Target | Human microsomal prostaglandin E synthase-1 (mPGES-1) [1] |
| Biological Context | IL-1β-induced PGE₂ synthesis pathway; IL-17-mediated inflammation [1] [2] |
| Key Assay | Inhibition of PGE₂ production in human whole blood [1] |
| Critical Consideration | Weak PGE₂ inhibition in whole blood; high concentration (100 µM) may affect TXB₂ synthesis [1] |
| Experimental Design | Pre-incubation with this compound → Stimulation with IL-1β → PGE₂ measurement via ELISA [1] [2] |
The diagram below visualizes the experimental workflow and the role of this compound in the mPGES-1 pathway.
The table below consolidates quantitative data from research findings for easy reference.
| Parameter | Value / Observation | Context / Notes | Source |
|---|---|---|---|
| IC₅₀ (mPGES-1) | 16.5 nM | Potent and selective inhibition of human mPGES-1 | [1] |
| PGE₂ Inhibition in WB | Weak | Observed in standard human whole blood assay | [1] |
| TXB₂ Synthesis Effect | Affected at 100 µM | High concentration; indicates selectivity threshold | [1] |
| Rat mPGES-1 IC₅₀ | 1080 ± 398 nM | Poor inhibition; highlights species specificity | [1] |
| In Vivo PGE₂ Effect | No effect | Oral or local administration in recombinant rats | [1] |
The table below summarizes the key characteristics of PF-9184 identified from the search results.
| Property | Description |
|---|---|
| Primary Target | Microsomal Prostaglandin E Synthase-1 (mPGES-1) [1] [2] |
| Mechanism of Action | Selective inhibition of mPGES-1, blocking the conversion of PGH2 to PGE2 without affecting COX-1 or COX-2 [1] [2]. |
| In Vitro IC₅₀ | 16.5 ± 3.8 nM (recombinant human mPGES-1) [1] [2] |
| In Vitro Functional Activity | Inhibits IL-1β-induced PGE2 synthesis in human rheumatoid arthritis synovial fibroblasts (RASF) [1] [2]. |
| Reported In Vivo Efficacy | One study noted that this compound, upon oral or local administration, did not affect PGE2 synthesis in recombinant rats, suggesting potential species specificity [2]. |
Since direct dosing information is unavailable, you may need to establish a dosing strategy from first principles. Here is a potential workflow:
When planning your in vivo studies, consider these critical factors:
To move forward with your project, I suggest the following actions:
The J774A.1 cell line is a macrophage-like cell derived from a mouse ascites tumour and is a valuable model for studying immune responses and inflammatory pathways due to its capabilities for antibody-dependent phagocytosis and synthesis of molecules like lysozyme and interleukin-1 beta (IL-1β) [1] [2].
A key study used this cell line to investigate the IL-17-induced inflammatory pathway and its modulation by PF-9184, a specific inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) [3]. The experimental data and typical results are summarized in the table below.
| Aspect | Details |
|---|---|
| Biological Context | IL-17-induced inflammation in monocytes/macrophages [3]. |
| This compound Role | mPGES-1 inhibitor; modulates PG (PGE(_2), PGD(_2), PGJ(_2)) production [3]. |
| Key Findings | this compound (and PPAR-γ agonist troglitazone) modulated: • Leukocyte infiltration & myeloperoxidase activity. • Expression of COX-2/mPGES-1, NF-κB/IκB-α, and mPTGDS-1/PPAR-γ. • Production of pro-inflammatory cyto-chemokines. • Recruitment of inflammatory monocytes [3]. | | Significance | Suggests the IL-17/mPGES-1/PPAR-γ pathway is a potential therapeutic target for inflammatory and immune-mediated diseases [3]. |
The following protocols outline the general maintenance of J774A.1 cells and the specific methods for conducting this compound treatment experiments.
1. Culture Conditions
2. Subculturing
3. Freezing and Thawing
1. Treatment Setup
2. Key Analyses Performed
The following diagrams, created using Graphviz, illustrate the logical workflow of a this compound experiment and the core signaling pathway involved.
This diagram outlines the sequential steps for treating J774A.1 cells with this compound and performing subsequent analyses.
This diagram summarizes the key signaling pathway modulated by this compound in IL-17-stimulated J774A.1 cells, based on the referenced research [3].
The IL-17/mPGES-1 pathway represents a crucial inflammatory signaling axis with significant implications for understanding and treating immune-mediated diseases. Recent research has illuminated the sophisticated interplay between interleukin-17 (IL-17), a proinflammatory cytokine produced predominantly by T helper 17 cells and γδ T cells, and microsomal prostaglandin E2 synthase-1 (mPGES-1), the inducible enzyme responsible for prostaglandin E2 (PGE2) biosynthesis during inflammation. This pathway has emerged as a promising therapeutic target for chronic inflammatory conditions, including rheumatoid arthritis, psoriasiform inflammation, and inflammatory bowel disease, where conventional treatments often provide inadequate efficacy or carry significant side effect burdens. The biological significance of this pathway stems from its position at the intersection of cytokine and eicosanoid signaling networks, creating a self-amplifying inflammatory loop that perpetuates chronic inflammation and tissue damage [1] [2].
The pathophysiological relevance of the IL-17/mPGES-1 axis extends across multiple biological compartments and disease states. Research has demonstrated that IL-17 induces mPGES-1 expression in monocytes and macrophages, leading to increased PGE2 production, which in turn can amplify IL-17 production by γδ T cells and other immune populations, creating a feed-forward inflammatory circuit [2]. This reciprocal relationship establishes a persistent inflammatory environment that contributes to disease chronicity. Furthermore, mPGES-1-derived PGE2 has been shown to exert complex effects on T cell polarization, enhancing both regulatory T cell (Treg) and Th17 cell differentiation under different contextual signals, highlighting the pleiotropic nature of this lipid mediator and its complex role in immune regulation [3]. Understanding the nuanced functions of this pathway provides not only insights into disease pathogenesis but also opportunities for targeted therapeutic interventions with potentially superior safety profiles compared to broader immunosuppressive approaches.
The IL-17/mPGES-1 signaling axis operates through a sophisticated molecular circuitry that integrates multiple inflammatory signals and cellular responses. At its core, IL-17A binding to its receptor complex on monocytes and macrophages triggers intracellular signaling events that lead to nuclear factor-κB (NF-κB) activation and subsequent upregulation of mPGES-1 expression. This induction of mPGES-1 enzymatically couples with cyclooxygenase-2 (COX-2) to dramatically increase PGE2 biosynthesis during inflammatory responses. The produced PGE2 then acts in both autocrine and paracrine manners through its four G-protein-coupled receptors (EP1-EP4), with the EP2 and EP4 receptors being particularly important for immunomodulatory effects on T cells. This creates a positive feedback loop wherein PGE2 can further amplify IL-17 production by γδ T cells and Th17 cells, establishing a self-reinforcing inflammatory circuit that contributes to disease chronicity in conditions such as rheumatoid arthritis and psoriasiform inflammation [1] [2] [3].
The regulatory mechanisms governing this pathway involve multi-level control points that determine the intensity and duration of inflammatory responses. Research has revealed that the mPGES-1/PPAR-γ pathway is modulated by IL-17-induced inflammation, creating a balance between pro-resolving and pro-inflammatory forces within the inflammatory microenvironment. PPAR-γ activation has been demonstrated to counterregulate certain aspects of IL-17 signaling, suggesting the existence of intrinsic negative feedback mechanisms. Additionally, enzyme shunting phenomena occur in the absence of mPGES-1, where prostaglandin precursors are redirected toward other prostaglandin synthases, altering the inflammatory mediator profile and potentially activating alternative resolution pathways. This complex regulatory network extends to T cell polarization, where mPGES-1-derived PGE2 has been shown to be necessary for optimal in vivo differentiation of both Treg and Th17 cells during antigen-driven immune responses, highlighting the context-dependent functions of this pathway [1] [3].
Table 1: Key Inflammatory Mediators in the IL-17/mPGES-1 Pathway
| Mediator | Cellular Source | Primary Function | Regulatory Significance |
|---|---|---|---|
| IL-17A | Th17 cells, γδ T cells | Induces mPGES-1 expression in monocytes/macrophages | Initiates proinflammatory cascade; amplifies immune response |
| mPGES-1 | Monocytes, macrophages, dendritic cells | Converts PGH2 to PGE2 | Rate-limiting enzyme for inflammatory PGE2 production |
| PGE2 | Multiple cell types following induction | Activates EP1-4 receptors; modulates immune cell function | Pleiotropic effects; can be both pro-inflammatory and immunoregulatory |
| COX-2 | Inducible in inflammatory cells | Converts arachidonic acid to PGH2 | Upstream enzyme providing substrate for mPGES-1 |
| PPAR-γ | Macrophages, T cells, epithelial cells | Nuclear receptor with anti-inflammatory activity | Counterregulates IL-17 signaling; potential resolution mechanism |
The following diagram illustrates the key molecular components and their interactions in the IL-17/mPGES-1 signaling pathway:
The study of IL-17/mPGES-1 pathway modulation employs well-characterized experimental systems that enable rigorous investigation of molecular mechanisms and potential therapeutic interventions. For in vitro analyses, the J774A.1 murine macrophage cell line serves as a valuable model for investigating monocyte/macrophage responses to IL-17 stimulation. These cells can be treated with recombinant IL-17A (typically at concentrations of 10-100 ng/mL) to assess downstream signaling events, mPGES-1 induction, and PGE2 production. Primary cells, including bone marrow-derived macrophages and human monocyte-derived macrophages, provide important translational validation of findings from cell line models. For investigating T cell responses, naïve CD4+ T cells can be isolated from mouse spleens and lymph nodes using magnetic bead-based separation kits and polarized under Th17 conditions (TGF-β, IL-6, IL-1β, and IL-23) to examine the effects of PGE2 on differentiation and cytokine production. Co-culture systems combining antigen-presenting cells with antigen-experienced T cells have been particularly valuable for demonstrating the paracrine effects of mPGES-1-derived PGE2 in enhancing IL-17A and IFNγ responses [1] [3].
For in vivo investigations, the murine dorsal air pouch model provides an excellent system for studying acute inflammatory responses to IL-17 stimulation. In this model, CD1 mice receive subcutaneous air pouch formation followed by IL-17 injection into the pouch, allowing quantification of leukocyte infiltration, cytokine production, and eicosanoid profiles in the inflammatory exudate. For disease-relevant contexts, the type II collagen (CII)-CFA immunization model enables assessment of antigen-specific T cell responses in draining lymph nodes, while psoriasiform inflammation and colitis models allow evaluation of the pathway in specific pathological contexts. These in vivo approaches have been instrumental in demonstrating that mPGES-1 is necessary for optimal Treg and Th17 responses during antigen-driven primary immune responses, highlighting the complex immunomodulatory functions of this pathway in physiological settings [1] [2] [3].
The following diagram outlines a comprehensive experimental approach for investigating the IL-17/mPGES-1 pathway:
Targeting the IL-17/mPGES-1 pathway offers promising therapeutic opportunities for inflammatory and autoimmune conditions, with several specific pharmacological approaches demonstrating efficacy in experimental models. The most direct strategy involves mPGES-1 inhibition using compounds such as PF-9184, which selectively blocks mPGES-1 activity, reducing PGE2 production without disrupting the synthesis of other prostaglandins that may have homeostatic functions. This approach potentially offers advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors by avoiding cardiovascular and gastrointestinal complications associated with broader prostaglandin pathway inhibition. Another strategic approach involves PPAR-γ activation using ligands such as troglitazone, which counterregulates IL-17 signaling and promotes resolution of inflammation. Experimental studies have demonstrated that both this compound and troglitazone can modulate IL-17-induced leukocyte infiltration, myeloperoxidase activity, and the expression of key inflammatory mediators including COX-2/mPGES-1 and NF-κB/IκB-α in a time- and dose-dependent manner [1].
The therapeutic efficacy of these pharmacological approaches has been rigorously evaluated in multiple experimental systems. This compound treatment significantly reduces PGE2 production in IL-17-stimulated macrophages and in the dorsal air pouch model, with concomitant decreases in neutrophil and monocyte recruitment. Interestingly, mPGES-1 inhibition also affects the production of other prostaglandins, including PGD2 and its dehydration product PGJ2, which serves as a natural PPAR-γ ligand, suggesting additional layers of pharmacological complexity. Troglitazone treatment demonstrates complementary effects, enhancing PPAR-γ activation and suppressing NF-κB signaling, resulting in reduced production of pro-inflammatory cytokines and chemokines. The combination of mPGES-1 inhibition and PPAR-γ activation may offer synergistic therapeutic benefits by simultaneously targeting multiple nodes within this inflammatory pathway, although this approach requires further investigation [1].
Table 2: Pharmacological Modulators of the IL-17/mPGES-1 Pathway
| Compound | Molecular Target | Mechanism of Action | Experimental Concentration/Dose | Key Effects |
|---|---|---|---|---|
| This compound | mPGES-1 enzyme | Selective inhibition of mPGES-1 activity | 1-10 µM (in vitro); 10 mg/kg (in vivo) | Reduces PGE2 production; decreases leukocyte infiltration |
| Troglitazone | PPAR-γ receptor | PPAR-γ agonist activation | 5-20 µM (in vitro); 20-50 mg/kg (in vivo) | Attenuates NF-κB signaling; enhances inflammatory resolution |
| Recombinant IL-17A | IL-17 receptor | Pathway activation for experimental studies | 10-100 ng/mL (in vitro); 0.5-2 µg/pouch (in vivo) | Induces mPGES-1 expression; stimulates inflammatory cascade |
| PGE2 | EP2/EP4 receptors | Pathway activation or study of downstream effects | 10 nM-1 µM (in vitro) | Amplifies IL-17 production; modulates T cell polarization |
The following table summarizes key quantitative findings from experimental studies of IL-17/mPGES-1 pathway modulation:
Table 3: Quantitative Effects of IL-17/mPGES-1 Pathway Modulation
| Experimental Parameter | IL-17 Stimulation Alone | IL-17 + this compound Treatment | IL-17 + Troglitazone Treatment | Measurement Method |
|---|---|---|---|---|
| PGE2 Production | Increase of 8-12 fold | 60-80% reduction | 40-60% reduction | ELISA |
| Inflammatory Monocyte Recruitment | Increase of 5-7 fold | 50-70% reduction | 40-60% reduction | Flow cytometry |
| Neutrophil Infiltration | Increase of 6-9 fold | 45-65% reduction | 35-55% reduction | Myeloperoxidase assay |
| COX-2/mPGES-1 Expression | Increase of 7-10 fold | 30-50% reduction | 50-70% reduction | Western blot |
| NF-κB Activation | Increase of 5-8 fold | 40-60% reduction | 55-75% reduction | IκB-α degradation assay |
| Th17 Cell Differentiation | Increase of 4-6 fold | 50-70% reduction | 60-80% reduction | Intracellular cytokine staining |
This protocol describes a comprehensive approach for evaluating mPGES-1 induction and downstream signaling events in macrophage models following IL-17 stimulation, enabling assessment of potential therapeutic compounds.
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
Protein Extraction and Western Blotting:
Prostaglandin and Cytokine Measurement:
Technical Notes:
This protocol details the implementation of the murine dorsal air pouch model, a well-established in vivo system for investigating the effects of pathway modulators on IL-17-induced inflammatory responses.
Materials and Animals:
Procedure:
Air Pouch Formation:
IL-17 Stimulation and Compound Administration:
Sample Collection and Analysis:
Tissue Processing and Molecular Analysis:
Technical Notes:
The IL-17/mPGES-1 pathway represents a highly tractable target for therapeutic intervention in inflammatory and autoimmune diseases, offering potential advantages over broader immunosuppressive approaches. The experimental data demonstrate that targeted modulation of this pathway through mPGES-1 inhibition or PPAR-γ activation effectively attenuates key aspects of IL-17-driven inflammation, including leukocyte recruitment, proinflammatory cytokine production, and prostaglandin synthesis. The complementary mechanisms of these two approaches—directly reducing PGE2 production versus activating anti-inflammatory nuclear receptor signaling—suggest potential for combination strategies that might provide enhanced efficacy while minimizing toxicity. Furthermore, the tissue-specific expression patterns of mPGES-1, predominantly induced at sites of inflammation, theoretically offers a therapeutic window that could limit off-target effects compared to constitutively expressed enzymes in the prostaglandin pathway [1].
From a translational perspective, several important considerations emerge from the current research. The dual role of PGE2 in both promoting and resolving inflammation, depending on context and temporal phase, necessitates careful consideration of therapeutic timing and patient selection. The differential effects of PGE2 on naïve versus antigen-experienced T cells further highlight the complexity of targeting this pathway, suggesting that intervention strategies may need to be tailored to specific disease stages and immune contexts. Future research directions should focus on elucidating the precise molecular mechanisms governing the cross-regulation between IL-17 signaling and prostaglandin metabolism, identifying biomarkers for patient stratification, and exploring novel therapeutic modalities beyond small molecule inhibitors. The protocols and experimental approaches detailed in this application note provide a solid foundation for advancing these research objectives and developing improved treatments for chronic inflammatory diseases [1] [3].
The table below summarizes the key available data on PF-9184, which is crucial for planning experiments.
| Property | Specification |
|---|---|
| Molecular Weight | 461.3 g/mol [1] |
| Molecular Formula | C₂₁H₁₄Cl₂N₂O₄S [1] [2] |
| Purity | >98% (HPLC) [1] |
| Recommended Solvent | DMSO [1] [2] |
| Reported Solubility | 10 mM in DMSO [1] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months [1] |
| Storage (Solution) | -80°C for 6 months; -20°C for 6 months [1] |
Based on the solubility data, here is a standard protocol for preparing a 10 mM stock solution in DMSO.
The search results did not yield specific alternative solvents or formulated protocols for this compound. The general strategies below are common in pre-clinical drug development for compounds with low aqueous solubility.
Understanding the target of this compound can be helpful in designing relevant experiments. The diagram below illustrates its role in the inflammatory pathway.
This compound is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is a downstream enzyme in the prostaglandin biosynthesis pathway [1]. Its development as a novel anti-inflammatory therapy is based on its highly selective action, sparing the cyclooxygenase (COX) enzymes [1].
The quantitative data on its selectivity is summarized in the table below:
| Target Enzyme | Inhibition (IC₅₀) | Selectivity vs. rhmPGES-1 |
|---|---|---|
| rhmPGES-1 | 16.5 ± 3.8 nM | (Base value) |
| rhCOX-1 | >100,000 nM (>100 µM) | >6,500-fold |
| rhCOX-2 | >100,000 nM (>100 µM) | >6,500-fold |
This profile indicates that this compound has no meaningful off-target effects on COX-1 or COX-2 at concentrations that effectively inhibit mPGES-1 [1]. In cellular systems, it inhibited PGE2 synthesis without affecting the production of other prostaglandins like 6-keto-PGF1α and TXB2, further validating its distinct mechanism from COX-2 inhibitors [1].
Since assessing COX inhibition is a common need in this field, here is a detailed methodology adapted from a study comparing NSAID formulations [2]. You can use this protocol to experimentally verify the selectivity of compounds like this compound.
This assay directly measures the functional impact of a compound on prostaglandin production in a whole blood environment, providing highly translational data [2].
While specific off-target effects for this compound are not reported, here are common questions and steps based on general principles.
Q: My experimental results suggest that this compound is inhibiting COX-2 in my cell-based assay. How should I troubleshoot this?
Q: What is the recommended positive control for a COX inhibition assay?
The following diagram illustrates the key enzymes in the prostaglandin biosynthesis pathway, showing the specific target of this compound.
Diagram Title: this compound Target in Prostaglandin Pathway
The table below summarizes the core quantitative data for this compound, essential for planning your experiments [1] [2].
| Parameter | Value | Experimental Context |
|---|---|---|
| IC50 (rh mPGES-1) | 16.5 nM ± 3.8 nM | Inhibition of recombinant human mPGES-1 enzyme activity [1] [2]. |
| IC50 (PGE2 in cells) | ~0.5 μM | Inhibition of IL-1β-induced PGE2 synthesis in synovial fibroblasts (serum-free conditions) [1]. |
| IC50 (PGE2 in blood) | ~5 μM | Inhibition of PGE2 synthesis in human whole blood assays [1]. |
| Selectivity (vs. COX-1/2) | >6,500-fold | No inhibition of rhCOX-1 or rhCOX-2 at concentrations up to 100 μM [1]. |
| Solubility (DMSO) | 60 mg/mL (130.06 mM) | Recommended solvent for stock solutions; sonication is advised [2]. |
What is the recommended starting concentration for cell-based assays? A good starting point is 0.5 - 5 μM, depending on your assay system. Use the lower end for serum-free cultures of specific cell types (like fibroblasts) and the higher end for more complex systems like whole blood assays [1]. Pre-treat cells for 15-30 minutes before applying an inflammatory stimulus.
My PGE2 inhibition is ineffective. What could be wrong?
Does this compound affect the synthesis of other prostaglandins? A key advantage of this compound is its selectivity. At effective concentrations, it spares the production of other prostanoids like PGI2 (measured as 6-keto-PGF1α) and PGF2α. In contrast, COX-2 inhibitors like SC-236 non-specifically reduce multiple prostaglandins [1].
This protocol is adapted from studies that successfully used this compound to inhibit IL-1β-induced PGE2 production [1] [4].
The following diagram illustrates the prostaglandin biosynthesis pathway and the specific site where this compound acts.
The following table summarizes the key findings on PF-9184's cytotoxicity from the scientific literature.
| Assay Type | Cell Line / System | Treatment Duration | Key Cytotoxicity Finding | Source Compound |
|---|---|---|---|---|
| Not specified [1] | Synovial fibroblasts from rheumatoid arthritis (RASF) patients [1] | 24 hours [1] | No apparent cytotoxic effects up to 100 μM [1]. | This compound [1] |
| Sulforhodamine B (SRB) assay [2] | Various human pancreatic cancer cell lines (e.g., BxPC-3, Miapaca-2, Panc-1) [2] | 48 hours [2] | Growth suppression via cytotoxicity; IC₅₀ values ranged from ~7.3 to 17.6 μM (varying by cell line) [2]. | Celastrol (a natural product, provided for methodological context) [2] |
The SRB assay, cited in the pancreatic cancer study, is a common method for cytotoxicity screening. Below is a protocol and a comparative table of other standard assays you might employ.
This colorimetric assay measures cellular protein content to determine drug-induced cytotoxicity [2] [3].
You may need to use different assays to probe various cytotoxic endpoints. Here is a comparison of widely used methods [3].
| Assay Name | Mechanism / Endpoint Measured | Key Advantage |
|---|---|---|
| SRB Assay | Measures total cellular protein content. | Excellent for high-throughput screening; results are stable over time [3]. |
| MTT Assay | Measures metabolic activity (reduction of tetrazolium salt by mitochondrial enzymes). | Very common and well-established [3]. |
| LDH Assay | Measures membrane integrity (release of Lactate Dehydrogenase enzyme from damaged cells). | Measures a direct marker of cell death/lysis [3]. |
| Neutral Red Uptake (NRU) Assay | Measures lysosomal function and cell viability (uptake of the dye by viable cells). | Good for long-term exposure studies [3]. |
| Trypan Blue Exclusion | Measures membrane integrity (dye is excluded by viable cells). | Simple and fast; allows for direct cell counting [3]. |
Q1: The literature says this compound is not cytotoxic up to 100 μM, but my data shows a decrease in cell viability at 25 μM. What could explain this discrepancy?
Q2: I want to test this compound in a new cell line. What is a good starting point for my cytotoxicity assessment? It is prudent to perform a full cytotoxicity dose-response curve in your specific model system. A logical workflow is as follows:
Q3: this compound is an mPGES-1 inhibitor. Should I be concerned about its effects on other prostaglandins? Yes, this is a critical consideration for your experimental design. While this compound is highly selective for mPGES-1 over COX-1/COX-2 (>6500-fold), you should still monitor the broader prostaglandin pathway.
For your research, it is crucial to understand that this compound is a potent and selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), which is responsible for producing PGE₂ [1] [4] [5]. Its cytotoxic profile appears favorable, but rigorous testing in your specific model is essential.
The table below summarizes the available quantitative data on this compound inhibition.
| Parameter | Human mPGES-1 | Rat mPGES-1 | Test System |
|---|---|---|---|
| IC₅₀ | 16.5 ± 3.8 nM [1] | Poor / Not reported | Recombinant enzyme [1] |
| IC₅₀ | 0.5 - 5 μM [1] | Information missing | Cellular systems & human whole blood [1] |
| Selectivity (vs. COX-1/2) | >6,500-fold [1] | Information missing | Recombinant enzymes [1] |
A major reason for the lack of rat inhibition data is inherent species specificity. Several studies note that many human mPGES-1 inhibitors fail to potently inhibit the murine enzyme (which includes the rat ortholog) [2]. This is due to three individual amino acids located near the active site of mPGES-1 that are not conserved between humans and rodents [2]. These structural differences alter the inhibitor binding site, explaining why a compound like this compound, designed for the human enzyme, shows poor activity in rat models.
The following diagram illustrates the structural basis for the species-specific inhibition.
To address the problem of poor rat mPGES-1 inhibition, consider the following approaches:
Q1: What are the major sources of interpersonal variability in human whole blood assays? Research indicates that variability between individual blood donors is a primary concern. Key factors include:
Q2: How can sample handling affect my whole blood assay results? Proper sample handling is critical to avoid introducing technical variability.
| Problem Area | Potential Cause | Recommended Action |
|---|---|---|
| Biological Variation | Inter-donor differences (e.g., genetics, health status, immune factors). | Strategy: Increase sample size (number of donors). Action: Stratify donors by age, sex, or pre-screen for specific factors (e.g., anti-drug antibodies) [1]. |
| Sample Integrity | Improper handling leading to hemolysis, hemoconcentration, or analyte degradation. | Strategy: Standardize protocols. Action: Define strict time from draw to processing; control centrifugation speed/time; use consistent anticoagulants; consider volumetric microsampling devices [5] [4]. |
| Assay Conditions | Inconsistent incubation times, temperatures, or reagent concentrations. | Strategy: Robust protocol validation. Action: Include internal controls in each run; perform pilot dose-response curves; use matrix-matched calibration standards to correct for suppression/enhancement [5] [6]. |
| Data & Analysis | High variability in control groups obscures the effect of experimental treatments. | Strategy: Implement rigorous normalization. Action: Use stable reference genes for RNA assays; normalize to cell count or total protein; employ calibration curves with internal standards for mass spectrometry [5] [7]. |
The following diagram outlines a generalized workflow for a human whole blood assay, integrating key steps to monitor and control for variability.
Understanding the molecular pathways affected by your compound is crucial. The search results highlight that variability in blood components can directly impact key signaling pathways, such as the MAPK/ERK pathway, which is a common target in drug development [2]. The diagram below illustrates a general approach to investigating this in a whole blood assay.
The table below summarizes key handling information for PF-9184 from supplier data and general scientific principles [1] [2].
| Aspect | Details |
|---|---|
| Chemical Name | This compound (PF-03549184) [2] |
| Solubility (Stock Solution) | 60 mg/mL (130.06 mM) in DMSO. Sonication is recommended [1]. |
| Physical Form | White to beige powder [2]. |
| Recommended Solvent | DMSO. The supplier provides detailed preparation tables specifically for DMSO solutions [1]. |
| Short-Term Storage (Prepared Solution) | -80°C for one year [1]. |
| Long-Term Storage (Powder) | -20°C for three years [1] [2]. |
| Freeze-Thaw Stability | Information Not Available. It is not specified how many freeze-thaw cycles the solution can tolerate. |
For reliable experimental results, follow this workflow for reconstituting this compound and preparing it for your assays:
Inconsistent results often stem from compound degradation or handling errors.
Since definitive stability data is unavailable, you may need to determine it empirically. The high-throughput Cellular Thermal Shift Assay (HT-CETSA) can confirm that your stored this compound solution is still engaging its target, mPGES-1 [3].
The HT-CETSA protocol involves [3]:
Tagg (temperature at which the protein aggregates) is similar for both the stored and fresh compound, it indicates your stored this compound is still stable and active.
The following table summarizes the key physical characteristics and solvent information for PF-9184:
| Property | Specification |
|---|---|
| CAS Number | 1221971-47-6 [1] [2] [3] |
| Molecular Formula | C₂₁H₁₄Cl₂N₂O₄S [2] [4] [3] |
| Molecular Weight | 461.32 g/mol [2] [4] [3] |
| Purity | ≥98% (HPLC) [1] [4] [3] |
| Physical Form | White to beige powder [1] |
| Recommended Storage | -20°C [4] [3] |
This table consolidates the solvent compatibility and solution preparation data for this compound:
| Solvent | Solubility / Stock Concentration | Key Considerations / Additional Data |
|---|---|---|
| DMSO | 5 mg/mL [1] (clear upon warming), 10 mM [4] (approx. 4.6 mg/mL), 60 mg/mL [2] | Primary solvent recommended for stock solutions. Sonication is recommended to aid dissolution [2]. |
| DMF | Not explicitly mentioned in search results. | Compatibility not specified. |
This protocol outlines a method to assess the inhibitory effect of this compound on PGE₂ production in cells [5].
This compound is a potent and selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 16.5 nM [2] [4] [3]. mPGES-1 is the terminal enzyme that converts prostaglandin H₂ (PGH₂) to prostaglandin E₂ (PGE₂) downstream of cyclooxygenase-2 (COX-2) [1] [5]. Its key characteristics are:
The diagram below illustrates the inflammatory prostaglandin biosynthesis pathway and the specific target of this compound.
Q1: Can I use solvents other than DMSO to dissolve this compound? Based on the available data, DMSO is the only solvent explicitly confirmed for dissolving this compound. The compatibility with DMF or other solvents like ethanol is not specified. It is recommended to stick with DMSO for stock solutions. For in vitro assays, the final concentration of DMSO in the cell culture medium should typically be kept below 0.1-0.5% to avoid cytotoxicity.
Q2: What is the typical working concentration range for this compound in cell-based assays? For inhibiting IL-1β-induced PGE₂ synthesis in cell-based assays like human whole blood cultures, the effective IC₅₀ range is between 0.5 and 5 μM [1] [2]. You can use this range as a starting point for dose-response experiments.
Q3: Does this compound affect the production of other prostaglandins? No, that is a key feature of its mechanism. Due to its high selectivity for mPGES-1, this compound spares the synthesis of other PGH₂-derived prostanoids, including PGF₁α and PGF₂α, unlike COX inhibitors which block the production of all downstream prostaglandins [1] [4].
This section covers the compound's basic information and critical handling parameters for maintaining its stability.
| Property | Specification |
|---|---|
| Chemical Name | N-[3',4'-Dichloro(1,1'-biphenyl)-yl]-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide [1] |
| CAS Number | 1221971-47-6 [1] [2] |
| Molecular Formula | C₂₁H₁₄Cl₂N₂O₄S [1] [2] |
| Molecular Weight | 461.32 g/mol [1] [2] |
| Purity | ≥95% (HPLC) [1] [2] |
| Storage | -20°C, desiccated [1] [2] |
| Solubility | DMSO [2] |
The following diagram outlines the core workflow for handling this compound and its primary biological target based on available information.
This quantitative data is essential for planning and interpreting your experiments.
| Activity & Selectivity Parameter | Value | Experimental Context |
|---|---|---|
| Human mPGES-1 IC₅₀ | 16.5 nM | Recombinant enzyme inhibition [1] |
| Rat mPGES-1 IC₅₀ | 1080 nM | Recombinant enzyme inhibition [1] |
| Selectivity over COX-1/2 | >6500-fold | Demonstrates specificity for mPGES-1 [1] |
| Cellular PGE₂ Inhibition | Active | IL-1β-induced PGE₂ synthesis in cells [1] |
The diagram below illustrates the key research findings that establish mPGES-1 as a potential therapeutic target in the tumor microenvironment.
PF-9184 is a reported inhibitor of microsomal Prostaglandin E Synthase-1 (mPGES-1) [1]. Its mechanism and the underlying biology suggest why a direct effect on TXB2 is unlikely.
If you are observing changes in TXB2 levels in experiments involving this compound, here are the key factors to investigate.
| Potential Issue | Investigation Approach | Expected Outcome with this compound |
|---|---|---|
| Off-target effect | Use a TXB2 ELISA kit to measure levels in cell culture supernatant or plasma after this compound treatment. Compare with a selective thromboxane synthase inhibitor control. | No significant change in TXB2 levels. |
| Compromised cell model | Verify viability and inflammatory response of cells (e.g., macrophages). Use a positive control (e.g., LPS) to confirm COX-2/mPGES-1 pathway induction and PGE2 production. | Significant reduction in PGE2, with no change or expected change in TXB2. |
| Upstream pathway perturbation | Use immunoblotting or activity assays to check COX-1/2 expression and activity. Ensure this compound solvent (e.g., DMSO) does not affect COX enzymes. | No direct inhibition of COX-1/2 activity. |
| Experimental readout specificity | Confirm that your TXB2 assay has no cross-reactivity with other prostaglandins or metabolites. Run a PGE2 assay in parallel as a positive control for this compound efficacy. | Reduced PGE2 confirms drug activity; stable TXB2 confirms assay specificity. |
To conclusively determine if an observed TXB2 effect is direct or indirect, a paired experiment measuring both PGE2 and TXB2 is essential.
The table below summarizes the key experimental data for several mPGES-1 inhibitors, highlighting their potency and selectivity.
| Inhibitor Name | Human mPGES-1 IC₅₀ | Species Selectivity Notes | Selectivity (vs. COX-1/2) | Key Cellular/In Vivo Findings |
|---|---|---|---|---|
| PF-9184 | 16.5 ± 3.8 nM [1] [2] | 1080 nM for rat mPGES-1 [2] | >6,500-fold [1] [3] | Inhibits PGE₂ without affecting PGI₂ (6-keto-PGF₁α) or PGF₂α in human whole blood assays [1]. |
| MF63 | ~1 nM [4] | Not potent for mouse/rat mPGES-1 [4] | Highly selective [5] | Reduces PGE₂ in E. coli-infected macrophages; protects from inflammatory tissue damage [5]. |
| MK886 | 1.6 - 2.6 µM [4] | Not potent for mouse/rat mPGES-1 [4] | N/A | Reduces PGE₂ in E. coli-infected macrophages; effective in inflammatory models [5]. |
| Compound 4b | 33 nM [4] | 157 nM for mouse mPGES-1 [4] | Highly selective [4] | Orally bioavailable; reduces PGE₂ in wild-type mice more effectively than celecoxib [4]. |
To interpret the data in the table accurately, understanding the experimental designs is crucial.
The key studies for this compound employed the following protocols [1]:
A study on bovine mastitis provides a direct comparison of MF63 and MK886 in a cellular disease model [5]:
A significant hurdle in the field is that many potent human mPGES-1 inhibitors, like this compound, MF63, and MK886, are ineffective in mouse or rat models [4]. This limits preclinical testing. To solve this, researchers used structure-based design to create Compound 4b, a dual inhibitor effective against both human and mouse mPGES-1 [4].
The following diagram illustrates the therapeutic rationale for targeting mPGES-1 and where these inhibitors act, showing the "shunting" effect that underlies their safety profile.
The diagram below illustrates the core IL-17 signaling pathway and the points targeted by the inhibitors discussed in this guide.
The table below summarizes the key characteristics and experimental data for different inhibitors targeting the IL-17 pathway.
| Inhibitor / Agent | Type / Target | Key Experimental Model | Reported Efficacy & Findings |
|---|---|---|---|
| This compound | Small molecule inhibitor of microsomal Prostaglandin E Synthase-1 (mPGES-1) [1] | J774A.1 mouse macrophage cell line; CD1 mouse dorsal air pouch model induced by IL-17 [1] | Modulated IL-17-induced leukocyte infiltration, myeloperoxidase activity, and expression of COX-2/mPGES-1, NF-κB/IκB-α [1]. Reduced production of PGE2, PGD2, and PGJ2 [1]. |
| Troglitazone | PPAR-γ agonist [1] | J774A.1 mouse macrophage cell line; CD1 mouse dorsal air pouch model induced by IL-17 [1] | Showed effects similar to this compound in modulating the IL-17-induced inflammatory response [1]. |
| IL-17-neutralizing Antibody | Monoclonal antibody targeting IL-17A cytokine [2] | C57BL/6 mouse model of cigarette smoke-induced COPD [2] | Reversed structural and functional lung alterations; reduced infiltration of inflammatory cells and expression of IL-17, IL-6, and RORγt [2]. |
| High-affinity Peptide (HAP) | Peptide antagonist blocking IL-17A/IL-17RA interaction [3] | In vitro binding and cell-based assays (BJ human fibroblasts) [3] | Blocked IL-17A binding to IL-17RA (IC50 80 nM); inhibited IL-17A-induced GRO-α production (IC50 370 nM) [3]. |
| USP25 (Genetic Deletion) | Deubiquitinating enzyme (negative regulator of IL-17 signaling) [4] | Mouse embryonic fibroblasts (MEFs) and in vivo mouse models (peritoneal injection, airway inflammation, EAE) [4] | USP25 deficiency enhanced IL-17-triggered signaling and inflammatory responses; increased severity of experimental autoimmune encephalomyelitis (EAE) [4]. |
This compound Experimental Context: The study validating this compound used an IL-17-induced inflammation model in vivo. This compound was shown to work in a time- and dose-dependent manner. The research proposed that the IL-17/mPGES-1/PPAR-γ pathway could be a potential therapeutic target, suggesting a link between these components that is modulated by the inhibitor [1].
Other Inhibitor Mechanisms: The table includes agents with different mechanisms:
The therapeutic interest in mPGES-1, the target of PF-9184, stems from its role at the intersection of the inflammatory and prostaglandin biosynthesis pathways.
The diagram below illustrates the biosynthesis pathway and the selective site of this compound's action.
As shown, PGH2 is the common precursor for multiple prostanoids. mPGES-1 is the inducible terminal enzyme specifically dedicated to producing PGE2, a major mediator of inflammation and pain [1] [2] [3]. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that block the upstream COX enzymes and reduce all downstream prostaglandins (including the gastroprotective PGI2), selectively inhibiting mPGES-1 offers a more targeted strategy to block pathogenic PGE2 while sparing other prostaglandins, potentially leading to a better safety profile [2] [4].
The selectivity of this compound is demonstrated by the following key experimental data, which compares its effect on different enzymes and prostanoids.
Table 1: Inhibitory Activity (IC50) of this compound
| Target | IC50 Value | Experimental System |
|---|---|---|
| Human mPGES-1 | 16.5 nM | Recombinant human enzyme [5] |
| Human COX-1 | 118 µM | Recombinant human enzyme [5] |
| Human COX-2 | 236 µM | Recombinant human enzyme [5] |
| Cellular PGE2 Production | 0.5 - 5 µM | Various cell-based assays [5] |
Table 2: Selectivity Profile in Cell-Based Assays This table summarizes the effect of this compound on the production of different prostanoids derived from PGH2 in cellular models.
| Prostanoid Measured | Effect of this compound | Interpretation |
|---|---|---|
| Prostaglandin E2 (PGE2) | Potent inhibition | Confirms on-target activity in cells [5] |
| 6-keto-PGF1α (stable metabolite of PGI2) | No significant inhibition | Sparing of PGI2 biosynthesis [5] |
| Prostaglandin F2α (PGF2α) | No significant inhibition | Sparing of PGF2α biosynthesis [5] |
To ensure the reproducibility of the data cited in the comparison tables, here are detailed methodologies for the key experiments.
This protocol is used to determine the direct potency (IC50) of a compound against the mPGES-1 enzyme.
This protocol evaluates the compound's activity and selectivity in a more physiologically relevant cellular context.
Based on its pharmacological profile, this compound presents several key advantages for research and drug discovery:
The table below summarizes the core information available on this compound and its target, microsomal Prostaglandin E Synthase-1 (mPGES-1).
| Aspect | Description |
|---|---|
| Drug Name | This compound [1] |
| Primary Target | Microsomal Prostaglandin E Synthase-1 (mPGES-1) [1] |
| Therapeutic Rationale | mPGES-1 is upregulated in inflammatory conditions like RA and is responsible for producing the inflammatory mediator PGE₂. Inhibiting it may reduce inflammation with a better safety profile than COX-2 inhibitors [2] [1] [3]. |
| Mechanism of Action | Potently and selectively inhibits human mPGES-1, reducing PGE₂ synthesis without affecting the production of other prostanoids like PGI₂ (measured as 6-keto-PGF₁𝛼) [1]. |
| Key In Vitro Data | • IC₅₀ for recombinant human mPGES-1: 16.5 ± 3.8 nM [1] • Selectivity: >6500-fold selective for mPGES-1 over COX-1 and COX-2 [1] • Cellular IC₅₀ (PGE₂ inhibition in human whole blood): ~5 μM [1] |
A significant gap exists in the published data found in this search, which is crucial for the comprehensive comparison you require:
The biological rationale for developing this compound is well-supported. The diagram below illustrates the role of mPGES-1 in inflammation and how this compound acts.
The table below details the experimental evidence supporting mPGES-1 as a target in RA.
| Evidence Type | Findings in Rheumatoid Arthritis Context |
|---|---|
| Human Tissue Studies | mPGES-1 is markedly expressed in the synovial lining and sub-lining layers of RA patients, colocalizing with COX-2. Expression is higher in active RA than in inactive disease [2] [3]. |
| In Vitro Cell Studies | In RA synovial fibroblasts, mPGES-1 expression and PGE₂ production are coordinately upregulated by pro-inflammatory cytokines (IL-1β, TNF), growth factors (EGF), and adipokines [2] [3]. |
| Proposed Safety Advantage | Inhibition of mPGES-1 spares the production of other prostanoids. This is hypothesized to avoid the cardiovascular (reduced PGI₂) and gastrointestinal (reduced protective PGE₂) side effects associated with COX-2 inhibitors and traditional NSAIDs [2] [1]. |